molecular formula C13H9F2NO2 B1421727 2-(3,4-Difluorobenzoyl)-6-methoxypyridine CAS No. 1187166-54-6

2-(3,4-Difluorobenzoyl)-6-methoxypyridine

Cat. No. B1421727
CAS RN: 1187166-54-6
M. Wt: 249.21 g/mol
InChI Key: PZCHGCZGAUASTM-UHFFFAOYSA-N
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Description

“2-(3,4-Difluorobenzoyl)-6-methoxypyridine” is a chemical compound. Based on its name, it likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), attached to a benzoyl group (a benzene ring attached to a carbonyl group) at the 2-position. The benzoyl group is substituted with two fluorine atoms at the 3 and 4 positions. Additionally, there is a methoxy group (an oxygen atom bonded to a methyl group) attached to the 6-position of the pyridine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the difluorobenzoyl and methoxy groups onto the pyridine ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as inferred from its name, would consist of a pyridine ring with a difluorobenzoyl group attached at the 2-position and a methoxy group at the 6-position. The presence of the electronegative fluorine atoms and the polar methoxy group would likely have significant effects on the compound’s chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and stability. These properties are typically determined experimentally. Without specific data or literature on “2-(3,4-Difluorobenzoyl)-6-methoxypyridine”, it’s not possible to provide these details .

Scientific Research Applications

Pharmaceutical Intermediates

2-(3,4-Difluorobenzoyl)-6-methoxypyridine: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural moiety is integral in the formation of compounds that exhibit potential therapeutic effects. For instance, derivatives of this compound may be investigated for their efficacy in treating certain medical conditions due to their unique chemical properties .

Material Science

The compound’s molecular structure, featuring a difluorobenzoyl group, could be valuable in material science, particularly in the creation of novel polymers with enhanced properties such as thermal stability or chemical resistance. It could serve as a monomer or a cross-linking agent in polymer chains, contributing to the development of advanced materials for industrial applications .

Environmental Science

“2-(3,4-Difluorobenzoyl)-6-methoxypyridine” may be used in environmental science research to study the degradation of fluorinated organic compounds in the environment. Understanding its breakdown products and their environmental impact could inform the management of fluorinated pollutants .

Analytical Chemistry

This compound can be employed as a standard or reagent in analytical chemistry to calibrate instruments or develop new analytical methods. Its unique spectral properties allow for its use in spectroscopy and chromatography to detect, quantify, or purify specific substances .

Biochemistry

In biochemistry, “2-(3,4-Difluorobenzoyl)-6-methoxypyridine” might be used to study enzyme-substrate interactions, particularly those involving the metabolism of fluorinated compounds. It could help in understanding the biochemical pathways that process such molecules within living organisms .

Industrial Applications

The industrial applications of this compound could include its use as a catalyst or a chemical precursor in various chemical reactions. Its ability to introduce fluorine atoms into other molecules makes it a valuable compound in the synthesis of fluorinated materials, which are crucial in several industries ranging from automotive to electronics .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically studied in the context of drug discovery. Without specific information or research on this compound, it’s not possible to provide details on its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some general precautions should be taken while handling this compound due to the presence of the fluorine atoms, which can form corrosive and toxic hydrofluoric acid upon contact with water or humid air .

Future Directions

The potential applications and future directions for a compound like “2-(3,4-Difluorobenzoyl)-6-methoxypyridine” would depend on its physical and chemical properties, as well as its activity in biological systems. It could potentially be of interest in fields like medicinal chemistry or materials science, but without specific research or data, it’s not possible to predict future directions .

properties

IUPAC Name

(3,4-difluorophenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO2/c1-18-12-4-2-3-11(16-12)13(17)8-5-6-9(14)10(15)7-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCHGCZGAUASTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301220832
Record name (3,4-Difluorophenyl)(6-methoxy-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301220832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Difluorobenzoyl)-6-methoxypyridine

CAS RN

1187166-54-6
Record name (3,4-Difluorophenyl)(6-methoxy-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Difluorophenyl)(6-methoxy-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301220832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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